N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a unique combination of pyridazinone, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Moiety: Starting from a suitable precursor, such as a substituted pyridazine, the pyridazinone ring can be formed through oxidation reactions.
Introduction of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, often using ethyl halides under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of Thiophene and Pyrazole: The thiophene ring can be coupled to the pyrazole ring using cross-coupling reactions such as Suzuki or Stille coupling.
Final Coupling to Form the Carboxamide: The final step involves coupling the pyridazinone-ethyl intermediate with the thiophene-pyrazole intermediate to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Cyclization: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Cyclization: Reagents such as hydrazines and diketones.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the carboxamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide lies in its specific combination of structural elements, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13-4-1-5-16-19(13)7-6-15-14(21)11-9-10(17-18-11)12-3-2-8-22-12/h1-5,8-9H,6-7H2,(H,15,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAATEQYWRDXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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